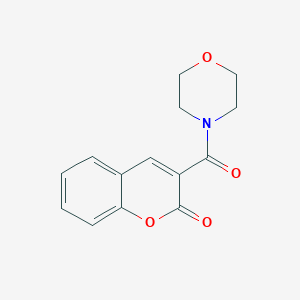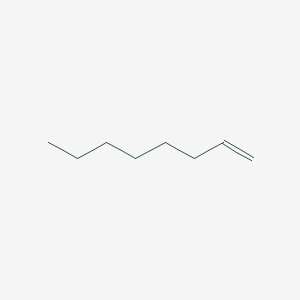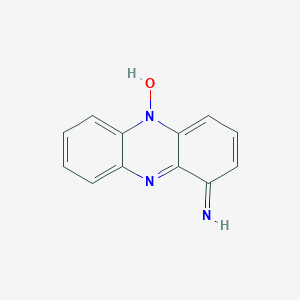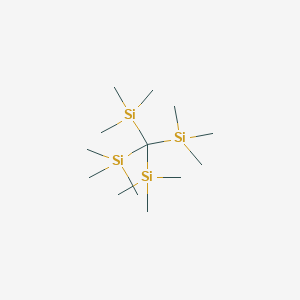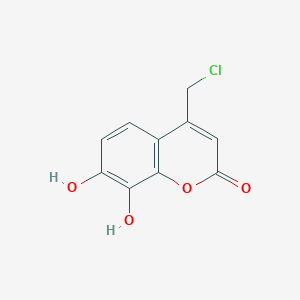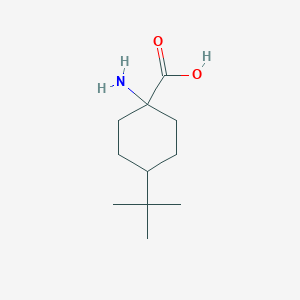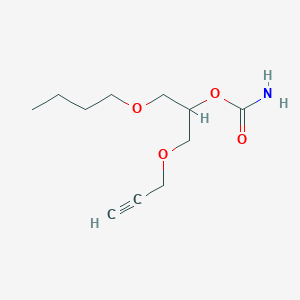
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate, also known as BPIC, is a carbamate compound that has been extensively studied in scientific research. This compound has shown potential in various applications due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate involves the inhibition of acetylcholinesterase (AChE) activity. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. Inhibition of AChE activity leads to an accumulation of acetylcholine, which results in the overstimulation of the nervous system and ultimately leads to paralysis and death of the target organism.
Effets Biochimiques Et Physiologiques
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to have various biochemical and physiological effects. It has been reported to cause oxidative stress and DNA damage in cancer cells, leading to apoptosis. In addition, 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been shown to cause changes in the levels of neurotransmitters in the brain, leading to alterations in behavior and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for lab experiments. It is stable under normal laboratory conditions and has a long shelf life. It is also relatively easy to synthesize and purify. However, one of the limitations of using 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate in lab experiments is its toxicity. It is important to handle this compound with care and to follow proper safety protocols to avoid exposure.
Orientations Futures
There are several future directions for the study of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate. One of the most promising areas of research is in the development of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate-based anticancer drugs. Further studies are needed to determine the optimal dosage and administration route for 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate in order to maximize its therapeutic potential. In addition, more research is needed to fully understand the mechanism of action of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate and its effects on the nervous system. Finally, the potential use of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate as a pesticide should be further explored, with a focus on its efficacy and safety in comparison to traditional pesticides.
In conclusion, 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate is a carbamate compound that has shown potential in various scientific research applications. Its unique properties and mechanism of action make it a promising candidate for the development of anticancer drugs and eco-friendly pesticides. However, further studies are needed to fully understand its effects and potential applications.
Méthodes De Synthèse
The synthesis of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction of 1-butoxy-2-propanol with propargyl chloroformate and triethylamine in the presence of a catalyst. The resulting product is then treated with carbamic acid to obtain 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Applications De Recherche Scientifique
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of anticancer research. 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis and inhibiting cell proliferation. In addition, 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been studied for its potential use as a pesticide due to its insecticidal properties. It has been shown to be effective against various insect pests and has the potential to be used as an eco-friendly alternative to traditional pesticides.
Propriétés
Numéro CAS |
16221-47-9 |
|---|---|
Nom du produit |
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate |
Formule moléculaire |
C11H19NO4 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
(1-butoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C11H19NO4/c1-3-5-7-15-9-10(16-11(12)13)8-14-6-4-2/h2,10H,3,5-9H2,1H3,(H2,12,13) |
Clé InChI |
QVHMOUMPKVLIQG-UHFFFAOYSA-N |
SMILES |
CCCCOCC(COCC#C)OC(=O)N |
SMILES canonique |
CCCCOCC(COCC#C)OC(=O)N |
Synonymes |
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



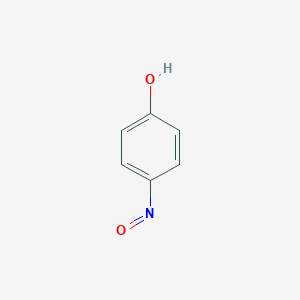
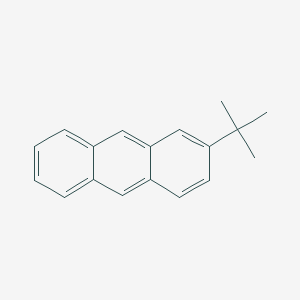
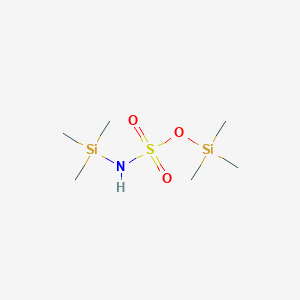
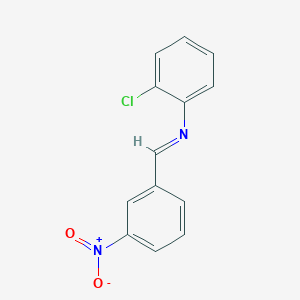
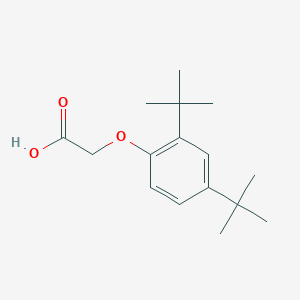
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
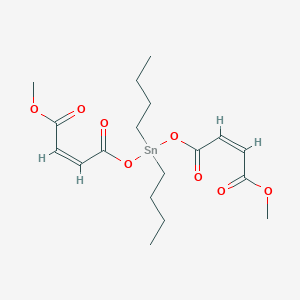
![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)
